N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide
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Overview
Description
“N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a benzenesulfonamide moiety, which is known to have various biological and pharmaceutical properties .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The structure of “N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide” is characterized by a pyrrolidine ring and a benzenesulfonamide moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzenesulfonamide moiety is a common motif in many drugs and medicinal compounds and plays an important role in their bioactivity .Chemical Reactions Analysis
The chemical reactions involving “N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide” could be influenced by steric factors and the spatial orientation of substituents . The reactions could also be influenced by the properties of the pyrrolidine ring and the benzenesulfonamide moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide” could be influenced by its pyrrolidine ring and benzenesulfonamide moiety. The pyrrolidine ring could contribute to the molecule’s three-dimensional structure and its ability to explore the pharmacophore space . The benzenesulfonamide moiety could contribute to the molecule’s bioactivity .Scientific Research Applications
Chemical Synthesis and Molecular Structure
Chemical Synthesis : N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide has been utilized in the synthesis of various chemical compounds. For instance, its analogues are used in the carbamoylation process, converting amines to N-(benzenesulfonyl)ureas and alcohols to N-(benzenesulfonyl)carbamates (Sączewski, 2013).
Molecular Structure Studies : Extensive studies on molecular structure and spectroscopic properties of related benzenesulfonamide derivatives, such as sulfamethazine Schiff-base, have been conducted. These studies include analysis of electronic structures, molecular orbitals, and chemical shifts (Mansour & Ghani, 2013).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to show selectivity towards various biological targets .
Mode of Action
The presence of the pyrrolidine ring allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases its three-dimensional coverage .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Future Directions
The future research on “N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide” could focus on further exploring its biological activity and potential applications in medicine. The design of new pyrrolidine compounds with different biological profiles could also be a promising direction .
properties
IUPAC Name |
N,4-dimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-5-11-18(12-6-15)25(23,24)20(2)17-9-7-16(8-10-17)19(22)21-13-3-4-14-21/h5-12H,3-4,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWZYFMOKRPACI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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